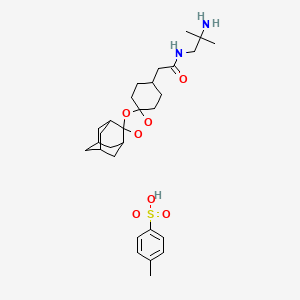
Arterolane p-Toluenesulfonic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arterolane p-Toluenesulfonic Acid is a compound that combines the antimalarial drug arterolane with p-toluenesulfonic acid. Arterolane is known for its potent antimalarial activity, while p-toluenesulfonic acid is often used to enhance the solubility and stability of pharmaceutical compounds. This combination is particularly significant in the treatment of malaria, a disease caused by Plasmodium parasites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane p-Toluenesulfonic Acid involves the reaction of arterolane with p-toluenesulfonic acid. The process typically includes the following steps:
Preparation of Arterolane: Arterolane is synthesized through a series of chemical reactions starting from cyclohexanone, which undergoes multiple steps including cyclization and oxidation.
Reaction with p-Toluenesulfonic Acid: The synthesized arterolane is then reacted with p-toluenesulfonic acid under controlled conditions to form the final compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Arterolane: Large-scale synthesis of arterolane using industrial reactors.
Combination with p-Toluenesulfonic Acid: The bulk arterolane is then combined with p-toluenesulfonic acid in large mixing tanks, ensuring thorough mixing and reaction completion.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Arterolane p-Toluenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring of arterolane.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of arterolane.
Reduction: Reduced forms of arterolane with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Arterolane p-Toluenesulfonic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in research on malaria treatment and drug resistance.
Medicine: Investigated for its efficacy in treating malaria and potential use in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of Arterolane p-Toluenesulfonic Acid involves the generation of reactive oxygen species (ROS) within the malaria parasite. Arterolane targets the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and ROS, which ultimately kill the parasite. The p-toluenesulfonic acid component enhances the solubility and stability of arterolane, ensuring effective delivery and action within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Artemisinin: Another potent antimalarial drug with a similar mechanism of action.
Chloroquine: An older antimalarial drug with a different mechanism but used for comparison in efficacy studies.
Piperaquine: Often used in combination with other antimalarials for enhanced efficacy.
Uniqueness
Arterolane p-Toluenesulfonic Acid is unique due to its combination of arterolane’s potent antimalarial activity with the solubility-enhancing properties of p-toluenesulfonic acid. This combination improves the drug’s bioavailability and stability, making it a valuable addition to malaria treatment options.
Eigenschaften
Molekularformel |
C29H44N2O7S |
|---|---|
Molekulargewicht |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


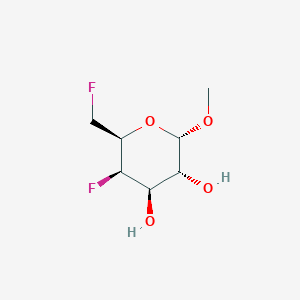

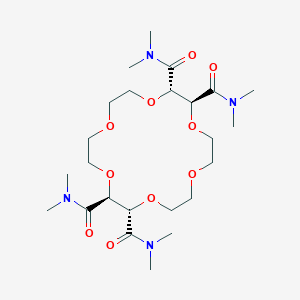
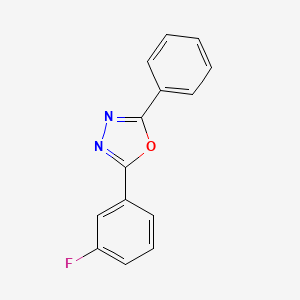
![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)
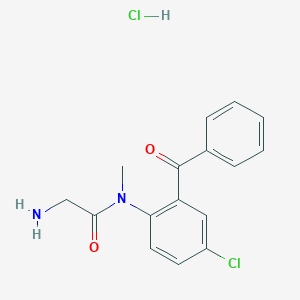
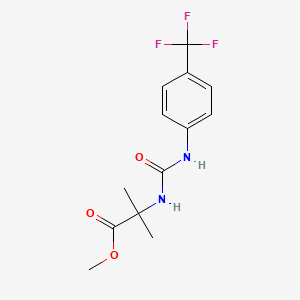

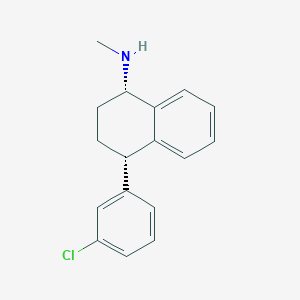
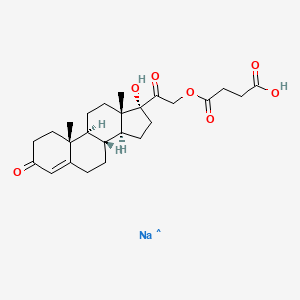
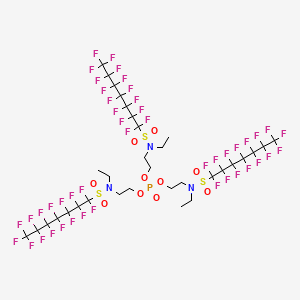
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
